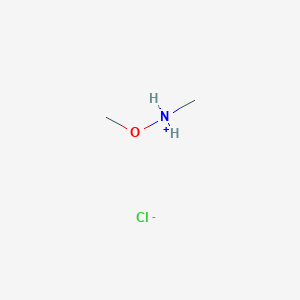
2-Hydroxy-5-propanamidobenzoic acid
Descripción general
Descripción
2-Hydroxy-5-propanamidobenzoic acid is a compound with various chemical and physical properties. While specific introductory details about this compound are scarce, research on similar compounds provides insights into its potential applications and characteristics.
Synthesis Analysis
- Kiyani et al. (2015) describe the synthesis of similar compounds, highlighting efficient catalysis in producing various products under solvent-free reaction conditions (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015).
- Laak & Scharf (1989) discuss the synthesis of polysubstituted aromatic carboxylic acids, which might be analogous to the synthesis pathways of 2-Hydroxy-5-propanamidobenzoic acid (Laak & Scharf, 1989).
Molecular Structure Analysis
- The molecular structure of similar compounds has been analyzed through techniques like single-crystal X-ray diffraction, as described by Wang et al. (2007), providing insights into the possible structure of 2-Hydroxy-5-propanamidobenzoic acid (Wang, Nong, Li, Jing-ping, Pu, & Yan-ling, 2007).
Chemical Reactions and Properties
- Tahir et al. (2010) report on the chemical properties and reactions of related compounds, which may shed light on the behavior of 2-Hydroxy-5-propanamidobenzoic acid (Tahir, Shad, Khan, & Tariq, 2010).
Physical Properties Analysis
- Aarset et al. (2006) provide information on the physical properties of benzoic acid and 2-hydroxybenzoic acid, obtained through methods like electron diffraction and theoretical calculations, which can be relevant for understanding the physical properties of 2-Hydroxy-5-propanamidobenzoic acid (Aarset, Page, & Rice, 2006).
Chemical Properties Analysis
- Trofimov et al. (2009) explore the chemical properties of aminobenzoic acids in reactions with other compounds, which could be similar to the reactions and chemical properties of 2-Hydroxy-5-propanamidobenzoic acid (Trofimov, Mal’kina, Shemyakina, Nosyreva, Borisova, Albanov, Kazheva, Alexandrov, Chekhlov, & Dyachenko, 2009).
Aplicaciones Científicas De Investigación
Biomedical Applications of Hydrogels
Hydrogels based on polymeric derivatives of salicylic acid, including 2-hydroxy-5-propanamidobenzoic acid, have been prepared for biomedical applications. These hydrogels exhibit superior swelling behavior in water and hydrolytical stability, making them suitable for long-term applications such as bone cements and ionomers. The release analysis of salicylic acid derivatives from these hydrogels shows a pH-dependent release, with the highest release percentages at alkaline pH levels, while at physiological pH, the release percentages are modest, ranging from 2 to 5% over 230 days (Elvira et al., 2001).
Environmental Impact and Removal
A study on the determination of hydroxylated benzophenone UV absorbers in environmental water samples, including derivatives of 2-hydroxybenzophenone, used solid-phase extraction and liquid chromatography-tandem mass spectrometry for analysis. This research highlights the presence of these compounds in the aquatic environment and their removal efficiency in sewage treatment plants, indicating the environmental persistence and potential impact of such chemicals (Negreira et al., 2009).
Alzheimer's Disease Treatment Potential
A series of 5-aroylindolyl-substituted hydroxamic acids, incorporating hydroxybenzoic acid derivatives, were developed, showing potential for treating Alzheimer's disease. One compound, in particular, demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6), reducing phosphorylation and aggregation of tau proteins, and showing neuroprotective activity. This compound could be developed as a potential treatment for Alzheimer's disease, indicating the therapeutic applications of hydroxybenzoic acid derivatives in neurodegenerative disorders (Lee et al., 2018).
Chemical Synthesis and Biological Evaluation
Research on the synthesis of different heterocyclic compounds from 2-hydroxy benzohydrazide, a related compound, has led to the development of various derivatives with potential antimicrobial activities. This study showcases the versatility of hydroxybenzoic acid derivatives in synthesizing new chemical entities with possible applications in drug development and the pharmaceutical industry (Sarshira et al., 2016).
UV Absorption and Environmental Protection
Layered double hydroxides (LDHs) intercalated with UV absorbents, including 2-hydroxybenzoic acid derivatives, were synthesized to improve UV aging resistance of bitumen. This research demonstrates the potential of hydroxybenzoic acid derivatives in environmental protection and industrial applications, highlighting their role in enhancing the durability and longevity of construction materials (Xu et al., 2015).
Direcciones Futuras
While specific future directions for “2-Hydroxy-5-propanamidobenzoic acid” were not found, there is a general trend in the field of drug delivery towards developing controlled release dosage forms, nano-drug delivery systems, and smart and stimuli-responsive delivery systems . These could potentially be areas of future research for this compound.
Propiedades
IUPAC Name |
2-hydroxy-5-(propanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIMCNDDLFCXFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588219 | |
| Record name | 2-Hydroxy-5-propanamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-propanamidobenzoic acid | |
CAS RN |
93968-80-0 | |
| Record name | 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93968-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-propanamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)



![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)

![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)




![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)
